methyl 4-(piperazin-1-yl)butanoate dihydrochloride
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Overview
Description
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride: is a chemical compound with the molecular formula C9H18N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and organic synthesis due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(piperazin-1-yl)butanoate dihydrochloride typically involves the esterification of 4-(piperazin-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of nanofiltration membranes helps in the purification process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(piperazin-1-yl)butanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, methyl 4-(piperazin-1-yl)butanoate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperazine-based pharmaceuticals .
Biology and Medicine: The compound is studied for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs that target neurological and psychiatric disorders. It is also explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its ability to form stable complexes with metals makes it useful in catalysis .
Mechanism of Action
The mechanism of action of methyl 4-(piperazin-1-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes .
Comparison with Similar Compounds
- Methyl 4-(piperidin-1-yl)butanoate
- Methyl 4-(morpholin-1-yl)butanoate
- Methyl 4-(pyrrolidin-1-yl)butanoate
Comparison: Methyl 4-(piperazin-1-yl)butanoate dihydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader range of reactivity, making it more versatile in synthetic and pharmaceutical applications .
Biological Activity
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride is a compound that has gained attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine moiety linked to a butanoate group, which contributes to its pharmacological properties. The molecular formula is C10H18Cl2N2O2, and its molecular weight is approximately 251.17 g/mol.
1. Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activities. A study conducted on various piperazine derivatives showed that many of them possess moderate to excellent antibacterial properties. The results of in vitro tests are summarized in the following table:
Compound | Microbial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
1 | E. coli | 15 | Moderate |
2 | S. aureus | 20 | Good |
3 | P. aeruginosa | 12 | Moderate |
4 | C. albicans | 18 | Good |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
2. Receptor Interactions
Piperazine derivatives have been studied for their interactions with various receptors, including cannabinoid receptors. Compounds structurally similar to this compound have demonstrated selective binding to the CB1 receptor, which is implicated in appetite regulation and other physiological processes.
A notable study reported that certain piperazine analogs exhibit inverse agonist activity at the CB1 receptor with Ki values indicating strong binding affinity . This suggests potential applications in obesity treatment and appetite suppression.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy.
Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines have indicated that piperazine derivatives can induce apoptosis in specific cancer types. For instance, treatment with this compound led to increased levels of early apoptotic markers in MDA-MB-231 breast cancer cells . Flow cytometry analysis revealed approximately 25% of cells undergoing apoptosis after 48 hours of treatment.
Properties
CAS No. |
1369391-35-4 |
---|---|
Molecular Formula |
C9H20Cl2N2O2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
methyl 4-piperazin-1-ylbutanoate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)3-2-6-11-7-4-10-5-8-11;;/h10H,2-8H2,1H3;2*1H |
InChI Key |
HNIGDIGHBPFBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1CCNCC1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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